molecular formula C9H6BrNO3 B11857356 3-Amino-4-bromobenzofuran-2-carboxylic acid

3-Amino-4-bromobenzofuran-2-carboxylic acid

Cat. No.: B11857356
M. Wt: 256.05 g/mol
InChI Key: XIYZEFWDFCIQRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of bromine or N-bromosuccinimide for bromination, and subsequent reactions with ammonia or amines for amino group introduction, are employed .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often utilized .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonia, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-4-bromobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may result from disrupting microbial cell membranes or interfering with viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 3-Amino-4-bromobenzofuran-2-carboxylic acid apart is its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets .

Biological Activity

3-Amino-4-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which consists of a fused benzene and furan ring. This structure is critical as it contributes to the compound's reactivity and biological properties. The presence of an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid functional group at the 2-position enhances its electrophilic character, making it suitable for various chemical transformations.

The biological activities of this compound are attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by interacting with enzymes and receptors. For instance, its anti-tumor activity may involve the inhibition of enzymes involved in cell proliferation, highlighting its potential as an anticancer agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran, including this compound, can inhibit the proliferation of cancer cells. For example, related benzofuran derivatives have demonstrated significant antiproliferative effects against human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Properties : Benzofuran derivatives have also been investigated for their antimicrobial activities. Compounds in this class have shown efficacy against various pathogens, including Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
  • Inhibition of Carbonic Anhydrases : Certain benzofuran carboxylic acids have been identified as inhibitors of carbonic anhydrases (CAs), which are crucial for regulating pH and bicarbonate levels in biological systems. This inhibition can have implications for cancer therapy due to the role of CAs in tumorigenicity .

Antiproliferative Effects

A study focused on benzofuran-based carboxylic acids demonstrated that derivatives such as 9e exhibited potent antiproliferative activity against MDA-MB-231 cells with an IC50 value of 2.52 μM. The study further explored the mechanism by assessing cell cycle distribution and apoptosis induction through flow cytometry assays:

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Compound 9e34.298.1123.772.41

This data indicates that treatment with compound 9e led to significant increases in both early and late apoptosis phases compared to control cells .

Antimycobacterial Activity

In another study, a series of benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis. Compounds were found to exhibit profound activity with low toxicity towards mammalian cells, suggesting a therapeutic potential for treating tuberculosis infections .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-amino-4-bromo-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

XIYZEFWDFCIQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)O)N

Origin of Product

United States

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